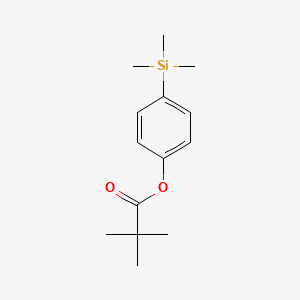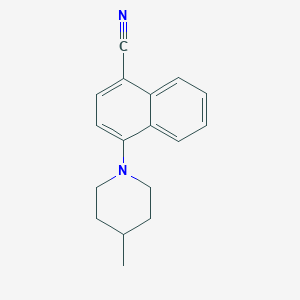
1-Naphthalenecarbonitrile, 4-(4-methyl-1-piperidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylpiperidin-1-yl)-1-naphthonitrile is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is characterized by the presence of a naphthonitrile group attached to a methylpiperidine moiety. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperidin-1-yl)-1-naphthonitrile typically involves the reaction of 4-methylpiperidine with 1-naphthonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used in this reaction include ethanol and methanol, while catalysts such as palladium or platinum are often employed to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of 4-(4-Methylpiperidin-1-yl)-1-naphthonitrile may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and automated reaction monitoring can further improve the efficiency of the industrial synthesis process .
化学反応の分析
Types of Reactions
4-(4-Methylpiperidin-1-yl)-1-naphthonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often resulting in the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different products by adding hydrogen or removing oxygen.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce various reduced forms of the compound .
科学的研究の応用
4-(4-Methylpiperidin-1-yl)-1-naphthonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(4-Methylpiperidin-1-yl)-1-naphthonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
Some compounds similar to 4-(4-Methylpiperidin-1-yl)-1-naphthonitrile include:
- 4-(4-Methylpiperidin-1-yl)aniline
- 4-(2-Aminoethyl)pyridine
- 3-(2-Aminoethyl)pyridine
Uniqueness
What sets 4-(4-Methylpiperidin-1-yl)-1-naphthonitrile apart from these similar compounds is its unique combination of the naphthonitrile and methylpiperidine moieties. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research applications .
特性
CAS番号 |
870888-42-9 |
|---|---|
分子式 |
C17H18N2 |
分子量 |
250.34 g/mol |
IUPAC名 |
4-(4-methylpiperidin-1-yl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C17H18N2/c1-13-8-10-19(11-9-13)17-7-6-14(12-18)15-4-2-3-5-16(15)17/h2-7,13H,8-11H2,1H3 |
InChIキー |
HPXCTFGPHMIEAI-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)C2=CC=C(C3=CC=CC=C32)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Phenyl-3,4-dihydrochromeno[3,4-d]imidazole](/img/structure/B11861244.png)
![3-[(Z)-benzylideneamino]quinazolin-4-one](/img/structure/B11861252.png)
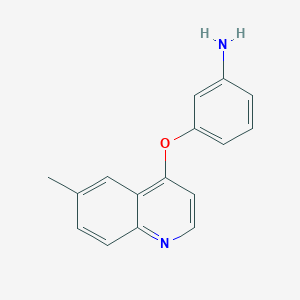

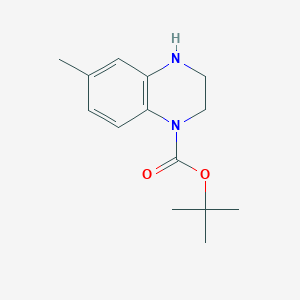
![tert-Butyl 2-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11861273.png)

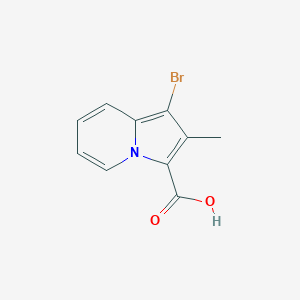
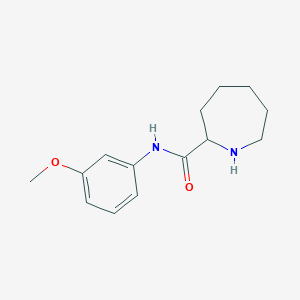
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B11861295.png)
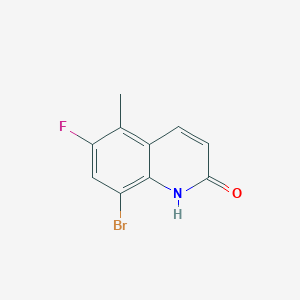
![3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridine](/img/structure/B11861306.png)
![5-Amino-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11861316.png)
